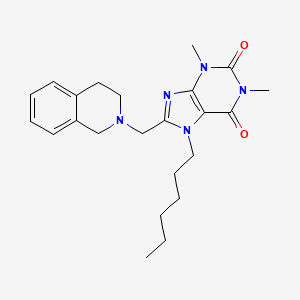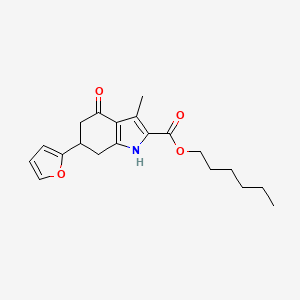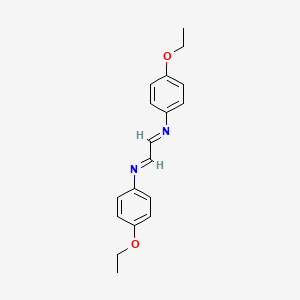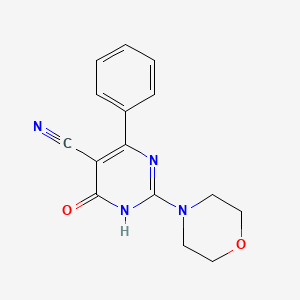![molecular formula C18H19N3O2S B11433095 9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11433095.png)
9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound It belongs to the class of thienopyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are thienopyrimidine-2,4-diones and thieno[3,4-b]pyridine derivatives .
Scientific Research Applications
9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications. It is used in medicinal chemistry for the development of drugs with anticancer, antifungal, anti-inflammatory, and antiviral activities . Additionally, it has applications in the study of Pim-1 kinase inhibitors and multidrug resistance modulators .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-2-[(4-methylpiperidino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share similar synthetic routes and biological activities but differ in their specific chemical structures and properties .
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
10-methyl-5-(4-methylpiperidine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C18H19N3O2S/c1-11-5-8-20(9-6-11)18(23)14-10-13-16(24-14)19-15-12(2)4-3-7-21(15)17(13)22/h3-4,7,10-11H,5-6,8-9H2,1-2H3 |
InChI Key |
QAMXRQMROSMTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11433037.png)
![N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide](/img/structure/B11433038.png)


![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-methylbenzoate](/img/structure/B11433052.png)
![methyl 10-ethoxy-2-methyl-3-[4-(propan-2-yl)phenyl]-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B11433060.png)
![N-[4-(Adamantan-1-YL)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-YL)quinoxalin-2-amine](/img/structure/B11433070.png)
![3-(4-methylphenyl)-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11433091.png)
![Ethyl 2-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11433096.png)
![N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433098.png)

![4-{3-[(3-Chloro-2-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11433103.png)
![N-cyclohexyl-6-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11433104.png)
